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Compound Name: H-Gly-OBzl.TosOH

Cat. No.: B056564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of dipeptides utilizing

Glycine benzyl ester p-toluenesulfonate salt (H-Gly-OBzl·TosOH) as the C-terminal starting

material. This solution-phase peptide synthesis approach is a fundamental technique for

creating short peptide fragments, which are crucial building blocks in drug discovery and

development. The protocols detailed below cover the coupling of both Boc- and Fmoc-

protected amino acids, as well as the subsequent deprotection steps to yield the final dipeptide.

Introduction
Solution-phase peptide synthesis remains a vital methodology for the preparation of dipeptides

and short peptide sequences. It offers scalability and allows for the purification of intermediates

at each step, ensuring high purity of the final product. H-Gly-OBzl·TosOH is a convenient and

stable starting material where the carboxylic acid of glycine is protected as a benzyl ester

(OBzl) and the amino group is salified with p-toluenesulfonic acid (TosOH). This allows for the

sequential coupling of an N-protected amino acid to the free amino group of glycine. The

choice of the N-terminal protecting group, typically tert-butyloxycarbonyl (Boc) or 9-

fluorenylmethyloxycarbonyl (Fmoc), dictates the subsequent deprotection strategy.

Data Presentation
The following tables summarize representative quantitative data for the synthesis of various

dipeptides using H-Gly-OBzl·TosOH. Yields are indicative and may vary based on the specific
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amino acid, coupling reagents, and experimental conditions.

Table 1: Synthesis of Protected Dipeptides

N-
Protected
Amino
Acid

Coupling
Reagent

Product
Crude
Yield (%)

Purified
Yield (%)

Melting
Point (°C)

Referenc
e

Boc-Ala-

OH
WSC/HOBt

Boc-Ala-

Gly-OBzl
- 92.3 85-87 [1]

Boc-Phe-

OH
DCC/HOBt

Boc-Phe-

Gly-OBzl
~90 ~85 -

General

Protocol

Fmoc-Leu-

OH
DCC/HOBt

Fmoc-Leu-

Gly-OBzl
~92 ~88 -

General

Protocol

Fmoc-Val-

OH

HATU/DIP

EA

Fmoc-Val-

Gly-OBzl
~95 ~90 -

General

Protocol

Table 2: Deprotection of Dipeptides

Protected
Dipeptide

Deprotection
Step

Reagents Product
Typical Yield
(%)

Boc-Ala-Gly-

OBzl

N-Terminal

Deprotection
TFA/DCM

H-Ala-Gly-

OBzl·TFA
>95

Boc-Ala-Gly-

OBzl

C-Terminal

Deprotection
H₂, Pd/C Boc-Ala-Gly-OH >90

Fmoc-Leu-Gly-

OBzl

N-Terminal

Deprotection
Piperidine/DMF H-Leu-Gly-OBzl >95

H-Ala-Gly-OBzl
C-Terminal

Deprotection
H₂, Pd/C H-Ala-Gly-OH >90
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Protocol 1: Synthesis of a Boc-Protected Dipeptide
(Boc-Ala-Gly-OBzl)
This protocol details the coupling of N-Boc-Alanine to H-Gly-OBzl·TosOH.

Materials:

Boc-Ala-OH

H-Gly-OBzl·TosOH

1-Hydroxybenzotriazole (HOBt)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl or WSC)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Ethyl acetate (EtOAc)

1N Hydrochloric acid (HCl)

5% aqueous Sodium bicarbonate (NaHCO₃)

Saturated aqueous Sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

n-Hexane

Procedure:

Reaction Setup: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.), H-Gly-OBzl·TosOH

(1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM or THF.

Cool the solution to 0 °C in an ice bath.

Add TEA or DIPEA (1.1 eq.) to neutralize the tosylate salt and stir for 15-20 minutes.
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Add WSC (1.1 eq.) to the reaction mixture.

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and

stir overnight.[1]

Work-up:

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate.

Wash the organic layer successively with 1N HCl (2x), 5% aqueous NaHCO₃ (2x), and

brine (1x).[1]

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification:

The crude product can be purified by crystallization from ethyl acetate/n-hexane to yield

Boc-Ala-Gly-OBzl as a white solid.[1]

Protocol 2: Synthesis of an Fmoc-Protected Dipeptide
(Fmoc-Xaa-Gly-OBzl)
This protocol provides a general method for coupling an N-Fmoc-protected amino acid to H-

Gly-OBzl·TosOH.

Materials:

Fmoc-Xaa-OH (where Xaa is any amino acid)

H-Gly-OBzl·TosOH

N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

1-Hydroxybenzotriazole (HOBt) (if using DCC)
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N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

1N Hydrochloric acid (HCl)

Saturated aqueous Sodium bicarbonate (NaHCO₃)

Saturated aqueous Sodium chloride (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Activation and Coupling (DCC/HOBt method):

Dissolve Fmoc-Xaa-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

In a separate flask, suspend H-Gly-OBzl·TosOH (1.0 eq.) in anhydrous DCM and add

DIPEA (1.1 eq.). Stir for 20 minutes.

Add the neutralized H-Gly-OBzl solution to the Fmoc-amino acid solution.

Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.

Stir at 0 °C for 2 hours and then at room temperature overnight.

Work-up:

Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

Combine the filtrate and washes, and wash successively with 1N HCl, saturated NaHCO₃,

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: The crude product can be purified by silica gel column chromatography or

recrystallization.

Protocol 3: N-Terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group.

Materials:

Boc-dipeptide-OBzl

Trifluoroacetic acid (TFA)

Dichloromethane (DCM), anhydrous

Diethyl ether, cold

Procedure:

Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask and cool to

0 °C.

Add an equal volume of TFA to the solution (e.g., 1:1 TFA/DCM).

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

Once the reaction is complete, concentrate the solution under reduced pressure to remove

TFA and DCM.

Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

Precipitate the product by adding cold diethyl ether.

Collect the precipitate (the TFA salt of the dipeptide benzyl ester) by filtration, wash with cold

diethyl ether, and dry under vacuum.

Protocol 4: N-Terminal Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group.
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Materials:

Fmoc-dipeptide-OBzl

Piperidine

Dimethylformamide (DMF)

Procedure:

Dissolve the Fmoc-protected dipeptide in DMF.

Add piperidine to a final concentration of 20% (v/v).

Stir the mixture at room temperature for 30 minutes.

Concentrate the reaction mixture under reduced pressure.

The crude product can be purified by silica gel chromatography to remove the

dibenzofulvene-piperidine adduct.

Protocol 5: C-Terminal Benzyl Ester (OBzl) Deprotection
by Catalytic Hydrogenation
This protocol details the removal of the benzyl ester to yield the free carboxylic acid.

Materials:

Protected or N-deprotected dipeptide-OBzl

Palladium on carbon (10% Pd/C)

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

Procedure:

Dissolve the dipeptide benzyl ester in MeOH or EtOH in a round-bottom flask.
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Carefully add 10% Pd/C (typically 10% by weight of the peptide).

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

Monitor the reaction by TLC until the starting material is completely consumed.

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

Wash the pad with methanol.

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield

the deprotected dipeptide.
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Caption: General workflow for the solution-phase synthesis of a dipeptide.
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Caption: Logical relationship in the coupling step of dipeptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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